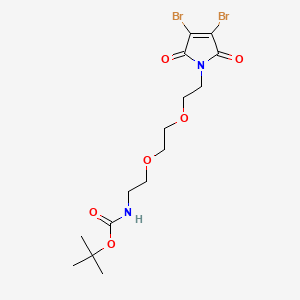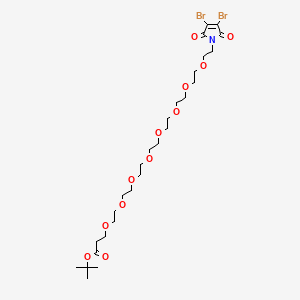
A1874
Overview
Description
A1874 is a compound known as a PROteolysis TArgeting Chimera (PROTAC). It is a heterobifunctional molecule designed to degrade the bromodomain-containing protein 4 (BRD4) via the ubiquitin-proteasome system. This compound is based on nutlin, a small-molecule ligand that binds to the E3 ubiquitin ligase MDM2. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines .
Mechanism of Action
Target of Action
A1874, also known as a PROteolysis TArgeting Chimera (PROTAC), is a heterobifunctional structured compound that primarily targets BRD4 and MDM2 . BRD4 is a member of the bromodomain and extra-terminal (BET) family, playing a crucial role in gene transcription. MDM2 is an E3 ubiquitin ligase that regulates the tumor suppressor protein p53 .
Mode of Action
This compound functions by recognizing and binding to BRD4 and MDM2 . This dual recognition allows this compound to degrade BRD4 via the ubiquitin-proteasome system . Simultaneously, it stabilizes p53, a crucial protein in cell cycle regulation and apoptosis .
Biochemical Pathways
Upon binding to BRD4 and MDM2, this compound triggers the degradation of BRD4, leading to the downregulation of downstream BRD4 regulators, such as MYC . MYC is a critical transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. The degradation of BRD4 and the subsequent downregulation of MYC disrupt these cellular processes .
Pharmacokinetics
It’s known that this compound operates at nanomolar concentrations, suggesting a high potency
Result of Action
This compound has demonstrated potent anti-cancer activity. It inhibits cell viability, proliferation, cell cycle progression, and induces apoptosis in cancer cells . Specifically, it causes G1 arrest, inhibits colony formation, and reduces cell migration . Moreover, this compound has shown effectiveness against different cancer subtypes, including estrogen-receptor positive (ER+) and triple-negative breast cancer (TNBC) subtypes .
Action Environment
The action of this compound can be influenced by the genetic environment of the cells. For instance, cells with wild-type p53 status show significantly lower IC50 sensitivity to this compound compared to those with p53 mutation . Furthermore, this compound remains cytotoxic in BRD4-knockout colon cancer cells, indicating the existence of BRD4-independent mechanisms .
Biochemical Analysis
Biochemical Properties
A1874 interacts with BRD4, a protein that plays a key role in gene expression and cell cycle progression . It also interacts with MDM2, an E3 ubiquitin-protein ligase . The interaction with these proteins leads to the degradation of BRD4 and stabilization of p53 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD4, which leads to the downregulation of c-MYC, a protein involved in cell cycle progression and apoptosis . Additionally, this compound stabilizes p53, a tumor suppressor protein, leading to upregulation of P21, a cyclin-dependent kinase inhibitor .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with BRD4 and MDM2 . It binds to these proteins, leading to the degradation of BRD4 via the ubiquitin-proteasome system . This results in changes in gene expression, specifically the downregulation of c-MYC and upregulation of P21 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It degrades its target protein BRD4 by 98% with nanomolar potency
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin-protein ligase MDM2 . This interaction leads to the degradation of BRD4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
A1874 is synthesized through a series of chemical reactions that involve the coupling of a BRD4-recognizing ligand with an MDM2-recognizing ligand. The synthesis typically involves the following steps:
Formation of the BRD4 ligand: This step involves the synthesis of a molecule that can specifically bind to BRD4.
Formation of the MDM2 ligand: This step involves the synthesis of a molecule that can specifically bind to MDM2.
Coupling Reaction: The BRD4 ligand and MDM2 ligand are coupled together using a linker molecule to form the final PROTAC structure.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
A1874 undergoes several types of chemical reactions, including:
Degradation Reaction: this compound induces the degradation of BRD4 via the ubiquitin-proteasome system.
Stabilization Reaction: This compound stabilizes the tumor suppressor protein p53 by preventing its degradation.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
DMSO (Dimethyl sulfoxide): Used as a solvent for dissolving this compound.
Ubiquitin-Proteasome System Components: Required for the degradation of BRD4.
Major Products Formed
The major products formed from the reactions involving this compound include:
Degraded BRD4: Resulting from the degradation reaction.
Stabilized p53: Resulting from the stabilization reaction.
Scientific Research Applications
A1874 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, including breast cancer and colon cancer
Epigenetic Studies: This compound is used to study the role of BRD4 in gene regulation and epigenetic modifications.
Drug Development: This compound serves as a model compound for developing new PROTACs targeting other proteins involved in cancer and other diseases.
Comparison with Similar Compounds
A1874 is unique compared to other similar compounds due to its dual role in degrading BRD4 and stabilizing p53. Similar compounds include:
JQ1: A BRD4 inhibitor that does not induce degradation.
CPI203: Another BRD4 inhibitor with a different mechanism of action.
I-BET151: A BRD4 inhibitor used in epigenetic studies.
This compound stands out due to its ability to induce the degradation of BRD4 and stabilize p53, making it a potent compound for cancer research and drug development .
Properties
IUPAC Name |
(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNTVOAQOGRLQB-JJMBTQCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H62Cl3F2N9O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



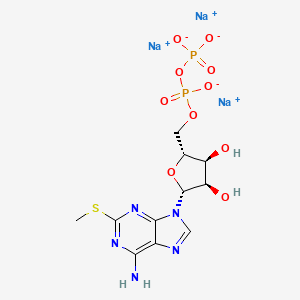
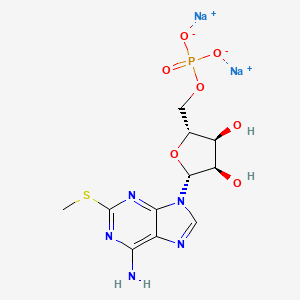
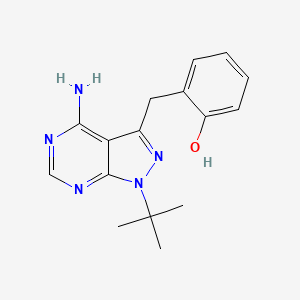


![N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B604964.png)

